Rti-336
Description
UNII-667440B6Z7 is a brominated heterocyclic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol (CAS 7312-10-9). Its structure features a benzo[b]thiophene backbone substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position (Figure 1). The compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and acts as a CYP1A2 inhibitor, making it pharmacologically relevant. It is synthesized via reactions involving thionyl chloride and ethanol under reflux conditions, yielding a purity suitable for pharmaceutical research.
Properties
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZEMAKFSYLMD-SXBQIKTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204069-50-1 | |
| Record name | RTI 336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-336 involves multiple steps, starting with the preparation of the bicyclic tropane structure. The key steps include:
Formation of the Tropane Ring: This involves the cyclization of appropriate precursors to form the bicyclic tropane structure.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups through substitution reactions.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
RTI-336 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RTI-336 has several scientific research applications, including:
Chemistry: Used as a reference material for studying dopamine transporter inhibitors.
Biology: Employed in research on dopamine transporter function and regulation.
Industry: Utilized in the development of new therapeutic agents targeting the dopamine transporter.
Mechanism of Action
RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting dopamine reuptake. This increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. The molecular targets include the dopamine transporter, and the pathways involved are primarily related to dopaminergic neurotransmission .
Comparison with Similar Compounds
Table 1: Key Properties of UNII-667440B6Z7
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrO₂S |
| Molecular Weight | 257.10 g/mol |
| PubChem ID | 737737 |
| LogP (Polarity) | 2.35 |
| TPSA (Total Polar Surface Area) | 65.54 Ų |
| Hazard Classification | Warning (H315, H319) |
Comparison with Similar Compounds
UNII-667440B6Z7 belongs to the benzo[b]thiophene-carboxylic acid family. Below is a detailed comparison with structurally and functionally analogous compounds.
Structural Analogs
2.1.1 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9 vs. CAS 6007-85-8)
- Structural Similarity : 0.93
- Key Differences :
- Substituent Position : Both compounds share the bromine and carboxylic acid groups but differ in bromine placement (7-position vs. 6-position).
- Molecular Weight : CAS 6007-85-8 has a lower molecular weight (154.14 g/mol ) due to the absence of a methyl group.
- Bioactivity : CAS 6007-85-8 lacks BBB permeability, limiting its CNS applications compared to UNII-667440B6Z7.
2.1.2 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 6760-99-2)
Table 2: Structural and Functional Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | BBB Permeability | Solubility (mg/mL) | Key Application |
|---|---|---|---|---|---|
| UNII-667440B6Z7 (7312-10-9) | C₉H₅BrO₂S | 257.10 | Yes | 2.58 (Water) | CNS Drug Development |
| 6-Bromo-4-methyl analog (6007-85-8) | C₆H₂O₃S | 154.14 | No | 2.94 (SILICOS-IT) | Industrial Catalysis |
| 6-Methyl analog (6760-99-2) | C₇H₁₄ClN | 147.65 | No | 6.63 (Water) | Organic Synthesis |
Functional Analogs
2.2.1 Ethyl 5-amino-1H-pyrazole-3-carboxylate (CAS 96799-02-9)
- Functional Similarity : Used as a kinase inhibitor precursor, sharing UNII-667440B6Z7’s role in medicinal chemistry.
- Key Contrasts :
2.2.2 3,8-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 6760-99-2)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
